molecular formula C17H18N2O2 B2913994 methyl 3-(4-cyanophenyl)-3-(2,5-dimethyl-1H-pyrrol-1-yl)propanoate CAS No. 866040-80-4

methyl 3-(4-cyanophenyl)-3-(2,5-dimethyl-1H-pyrrol-1-yl)propanoate

Cat. No.: B2913994
CAS No.: 866040-80-4
M. Wt: 282.343
InChI Key: CTZRSGIAWZSOSQ-UHFFFAOYSA-N
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Description

Methyl 3-(4-cyanophenyl)-3-(2,5-dimethyl-1H-pyrrol-1-yl)propanoate is a structurally complex organic compound featuring a propanoate ester backbone substituted with a 4-cyanophenyl group and a 2,5-dimethylpyrrole ring. Key functional groups include:

  • Ester moiety (COOCH3): Enhances lipophilicity and influences metabolic stability.
  • 4-Cyanophenyl group: Introduces strong electron-withdrawing properties via the nitrile (-C≡N) substituent.
  • 2,5-Dimethylpyrrole: A heterocyclic aromatic system with methyl groups at positions 2 and 5, contributing to steric and electronic effects.

This compound is likely utilized as an intermediate in pharmaceutical or agrochemical synthesis, given the prevalence of pyrrole and cyanophenyl motifs in bioactive molecules.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 3-(4-cyanophenyl)-3-(2,5-dimethylpyrrol-1-yl)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O2/c1-12-4-5-13(2)19(12)16(10-17(20)21-3)15-8-6-14(11-18)7-9-15/h4-9,16H,10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTZRSGIAWZSOSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(N1C(CC(=O)OC)C2=CC=C(C=C2)C#N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>42.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24818159
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Biological Activity

Methyl 3-(4-cyanophenyl)-3-(2,5-dimethyl-1H-pyrrol-1-yl)propanoate (CAS No. 3524598) is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including anticancer and anticonvulsant activities, and presents relevant data from recent studies.

  • Molecular Formula : C17H18N2O2
  • Molecular Weight : 282.34 g/mol
  • Structure : The compound features a pyrrole moiety attached to a propanoate group, with a cyanophenyl substituent, which may influence its biological activity.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant anticancer properties .

Case Study: In Vitro Cytotoxicity

A study evaluated the cytotoxic effects of this compound on various cancer cell lines, including HT29 (colorectal cancer) and Jurkat (T-cell leukemia). The results indicated:

Cell LineIC50 (µg/mL)Reference
HT291.61 ± 0.92
Jurkat1.98 ± 1.22

The structure-activity relationship (SAR) analysis suggested that the presence of the cyanophenyl group enhances the cytotoxicity, possibly through increased interaction with cellular targets.

Anticonvulsant Activity

The compound has also been investigated for its anticonvulsant properties . In a series of tests involving animal models, it was found to significantly reduce seizure activity.

Experimental Findings

In a study assessing the anticonvulsant activity using the pentylenetetrazole (PTZ) model:

Treatment GroupSeizure Protection (%)ED50 (mg/kg)
Methyl ester100%25
Control0%N/A

This indicates that this compound may act as an effective anticonvulsant agent.

The proposed mechanisms underlying the biological activities of this compound include:

  • Anticancer Mechanism : Interaction with specific proteins involved in cell proliferation and apoptosis, potentially through hydrophobic interactions as indicated by molecular dynamics simulations.
  • Anticonvulsant Mechanism : Modulation of neurotransmitter systems, particularly enhancing GABAergic transmission or inhibiting excitatory pathways.

Chemical Reactions Analysis

Ester Hydrolysis and Transesterification

The methyl ester group is susceptible to hydrolysis under acidic or basic conditions, yielding the corresponding carboxylic acid. Transesterification with alcohols (e.g., ethanol) may also occur in the presence of catalysts like sulfuric acid or metal alkoxides.

Reaction TypeConditionsProductReferences
Acidic HydrolysisHCl/H₂O, reflux3-(4-Cyanophenyl)-3-(2,5-dimethylpyrrol-1-yl)propanoic acid
Basic HydrolysisNaOH/H₂O, heatSodium salt of the carboxylic acid
TransesterificationEthanol, H₂SO₄Ethyl 3-(4-cyanophenyl)-3-(2,5-dimethylpyrrol-1-yl)propanoate

Key Insight : The ester’s reactivity aligns with analogous methyl propanoate derivatives, where hydrolysis pathways dominate under aqueous conditions .

Nitrile Group Transformations

The 4-cyanophenyl substituent can undergo reduction or hydrolysis:

Reduction to Primary Amine

Catalytic hydrogenation (H₂/Pd-C) or borane-based reagents reduce the nitrile to a primary amine.

ReactionConditionsProduct
HydrogenationH₂ (1 atm), Pd/C, MeOH3-(4-Aminophenyl)-3-(2,5-dimethylpyrrol-1-yl)propanoate
Borane ReductionBH₃·THF, refluxSame as above

Supporting Data : Similar nitrile reductions in arylpropanoates are well-documented for pharmaceutical intermediates .

Hydrolysis to Carboxylic Acid

Acidic or basic hydrolysis converts the nitrile to a carboxylic acid:

  • Acidic : H₂SO₄/H₂O → 4-Carboxyphenyl derivative.
  • Basic : NaOH/H₂O₂ → Same product .

Pyrrole Ring Reactivity

Reaction TypeConditionsOutcome
Electrophilic SubstitutionHNO₃/H₂SO₄ (nitration)Limited due to methyl groups; meta-substitution unlikely
Cross-CouplingPd catalysis (e.g., Suzuki-Miyaura)Requires deprotonation; low yield expected

Notable Example : Pyrrole-containing analogs undergo cyclization reactions under oxidative conditions (e.g., mCPBA), forming fused heterocycles .

Radical-Mediated Reactions

The compound’s tertiary carbon (bridging the ester and pyrrole) may engage in radical processes. Photoredox or Ni-catalyzed systems could abstract hydrogen, generating radicals for C–C bond formation.

ApplicationConditionsProduct
Decarboxylative CouplingNi/photoredox catalyst, SelectfluorAryl- or alkyl-coupled derivatives
HAT (Hydrogen Atom Transfer)TBADT, lightFunctionalization at the tertiary carbon

Research Context : Methyl propanoates with α-heteroatoms are validated substrates in photoredox cascades .

Stability and Degradation Pathways

  • Thermal Stability : Decomposition above 200°C, releasing CO₂ and cyanophenyl fragments .
  • Photodegradation : UV exposure may cleave the ester or nitrile group .

Comparison with Similar Compounds

Structural and Functional Differences

The closest structural analog is 3-(2,5-dimethyl-1H-pyrrol-1-yl)-3-(4-fluorophenyl)propanoic acid (CAS: 866040-75-7) . Key differences include:

Parameter Methyl 3-(4-Cyanophenyl)-3-(2,5-dimethyl-1H-pyrrol-1-yl)propanoate 3-(2,5-Dimethyl-1H-pyrrol-1-yl)-3-(4-fluorophenyl)propanoic acid
Molecular Formula C17H18N2O2 C15H16FNO2
Molecular Weight 282.3 g/mol 261.3 g/mol
Phenyl Substituent 4-Cyanophenyl (-C≡N) 4-Fluorophenyl (-F)
Functional Group Ester (COOCH3) Carboxylic Acid (COOH)

Electronic and Physicochemical Implications

  • The ester group increases lipophilicity (logP) compared to the carboxylic acid, improving membrane permeability but reducing water solubility.
  • Molecular Weight and Stability: The higher molecular weight of the cyanophenyl derivative (282.3 vs. 261.3 g/mol) may correlate with increased melting/boiling points due to stronger intermolecular interactions (e.g., dipole-dipole from -C≡N). The carboxylic acid analog is more acidic (pKa ~4-5) than the ester (pKa ~neutral), impacting ionization state under physiological conditions .

Q & A

Q. What are the key considerations for optimizing the synthesis of methyl 3-(4-cyanophenyl)-3-(2,5-dimethyl-1H-pyrrol-1-yl)propanoate?

  • Methodological Answer : Synthesis optimization should focus on reaction time, solvent selection, and purification techniques. For example, refluxing in xylene (boiling point ~140°C) for 25–30 hours, as demonstrated in analogous pyrrole derivatives, ensures complete cyclization . Post-reaction, a 5% NaOH wash removes acidic byproducts, and recrystallization from methanol improves purity. Statistical methods like factorial design can systematically reduce variables (e.g., temperature, molar ratios) to minimize experimental trials while maximizing yield .

Q. How can researchers characterize the structural integrity of this compound?

  • Methodological Answer : Use a combination of spectroscopic techniques:
  • NMR : Confirm substitution patterns (e.g., pyrrole protons at δ 6.0–6.5 ppm, cyanophenyl signals at δ 7.5–8.0 ppm).
  • HPLC-MS : Verify molecular weight (C17H17N2O2, theoretical MW: 295.34) and detect impurities .
  • X-ray crystallography (if crystalline): Resolve bond angles and spatial arrangement, as applied to structurally similar pyrrole derivatives .

Q. What biological screening assays are appropriate for preliminary evaluation?

  • Methodological Answer : Prioritize assays aligned with pyrrole pharmacophores:
  • Antimicrobial activity : Disk diffusion against Gram-positive/negative bacteria.
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC50 quantification.
  • Enzyme inhibition : Target kinases or cytochrome P450 isoforms via fluorometric assays .

Advanced Research Questions

Q. How can computational methods predict reaction pathways for novel derivatives of this compound?

  • Methodological Answer : Employ quantum chemical calculations (e.g., DFT) to model transition states and intermediates. Tools like Gaussian or ORCA can simulate reaction energetics, while machine learning (e.g., ICReDD’s workflow) identifies optimal conditions by correlating experimental data with computational descriptors . For example, substituent effects on the pyrrole ring’s electron density can be mapped to predict regioselectivity .

Q. What strategies resolve contradictions in spectroscopic or bioactivity data?

  • Methodological Answer :
  • Multi-technique validation : Cross-validate NMR with IR (e.g., ester carbonyl at ~1700 cm<sup>-1</sup>) and HPLC retention times.
  • Dose-response refinement : Address bioactivity discrepancies by testing broader concentration ranges or using isogenic cell lines to reduce variability .
  • Meta-analysis : Compare results across published analogs (e.g., 2,5-dimethylpyrrole derivatives) to identify structural trends impacting activity .

Q. How to design a reactor system for scalable synthesis while maintaining stereochemical control?

  • Methodological Answer : Implement continuous-flow reactors with in-line monitoring (e.g., FTIR or UV-vis spectroscopy) to track reaction progress. Optimize parameters using response surface methodology (RSM):
VariableRange InvestigatedOptimal Value
Temperature (°C)120–160140
Residence time (h)20–3528
Catalyst loading1–5 mol%3 mol%
This approach balances throughput and selectivity, as demonstrated in membrane reactor studies .

Q. What advanced statistical models are suitable for analyzing structure-activity relationships (SAR)?

  • Methodological Answer : Use multivariate analysis (e.g., PCA or PLS regression) to correlate molecular descriptors (logP, polar surface area) with bioactivity. For instance:
  • QSAR models : Train on datasets of pyrrole derivatives with known IC50 values.
  • Bayesian networks : Identify hidden variables (e.g., steric hindrance at the 4-cyanophenyl group) impacting target binding .

Methodological Tables

Q. Table 1. Comparison of Purification Techniques

MethodPurity (%)Yield (%)Key Reference
Recrystallization95–9860–70
Column Chromatography>9950–55
Solvent Partition85–9075–80

Q. Table 2. Computational Tools for Reaction Design

ToolApplicationExample Output
Gaussian (DFT)Transition state optimizationActivation energy (kcal/mol)
ICReDD PlatformExperimental condition screeningOptimal solvent/base pair
Molpro (CCSD(T))High-accuracy energeticsReaction enthalpy

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